

# Application Notes and Protocols for Asante NaTRIUM Green-2 AM Cell Staining

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Asante NaTRIUM Green-2 AM

Cat. No.: B10827320

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **Asante NaTRIUM Green-2 AM** (also known as ING-2 AM) for the fluorescent labeling of intracellular sodium ( $\text{Na}^+$ ) in living cells. Optimal staining concentrations and protocols are critical for achieving accurate and reproducible results in research and drug development applications.

## Introduction

**Asante NaTRIUM Green-2 AM** is a cell-permeant fluorescent indicator used for measuring intracellular sodium concentrations.<sup>[1][2][3]</sup> Upon entry into the cell, the acetoxymethyl (AM) ester groups are cleaved by intracellular esterases, trapping the fluorescent dye inside. The fluorescence intensity of the dye is directly proportional to the intracellular sodium concentration, with excitation and emission maxima around 525 nm and 545 nm, respectively.<sup>[1][2][3][4][5]</sup> This dye is a valuable tool for studying sodium signaling in various cellular processes and for high-throughput screening of ion channel and transporter activity.<sup>[1][6][7]</sup>

## Key Experimental Parameters

Successful cell staining with **Asante NaTRIUM Green-2 AM** depends on several critical parameters that often require optimization for different cell types and experimental conditions.<sup>[8][9]</sup> The following table summarizes the key quantitative data for consideration:

Parameter	Recommended Range	Starting Point	Notes	Reference
ANG-2 AM Concentration	1 - 10 $\mu$ M	5 $\mu$ M	The optimal concentration is cell-type dependent and should be determined empirically to maximize signal-to-noise ratio while minimizing potential cytotoxicity.	[6]
Incubation Time	30 - 60 minutes	60 minutes	Longer incubation times may be necessary for some cell types, but can also lead to dye compartmentalization.	[4][8][9]
Incubation Temperature	Room Temperature (RT) or 37°C	37°C	Loading at 37°C generally facilitates faster dye uptake but may require shorter incubation times.	[4][8][9]
Pluronic F-127 Concentration	0.02% - 0.1%	0.1%	A non-ionic surfactant that aids in the dispersion of the AM ester in	[6][10]

			aqueous media, improving dye loading.
Probenecid	Optional	-	An anion- exchange inhibitor that can reduce dye leakage from the cells, particularly in long-term experiments. <a href="#">[4]</a> <a href="#">[8]</a> <a href="#">[9]</a>

## Experimental Protocols

This section provides a detailed, step-by-step protocol for staining cells with **Asante NaTRIUM Green-2 AM**.

## Reagent Preparation

- **Asante NaTRIUM Green-2 AM Stock Solution (1 mM):**
  - Dissolve the contents of a 50 µg vial in 46 µL of anhydrous dimethylsulfoxide (DMSO).
  - For a 500 µg vial, dissolve in 460 µL of DMSO.
  - Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
- **Pluronic F-127 Stock Solution (20% w/v in DMSO):**
  - Prepare a 20% solution of Pluronic F-127 in anhydrous DMSO. This solution can be stored at room temperature.

## Staining Protocol for Adherent Cells

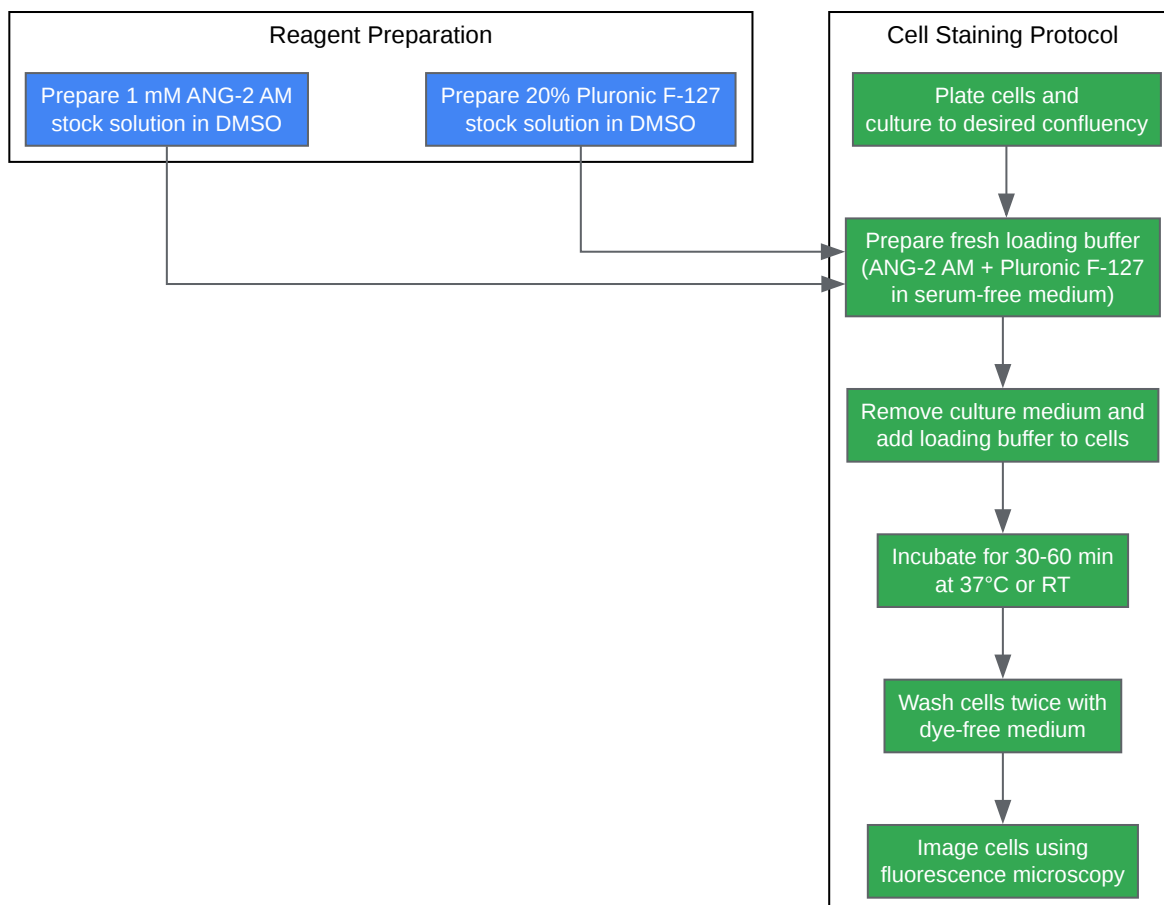
This protocol is a starting point and should be optimized for your specific cell type and experimental conditions.

- Cell Plating: Plate cells on a suitable culture vessel (e.g., coverslips, 96-well plate) and allow them to adhere and reach the desired confluency.
- Preparation of Loading Buffer:
  - Prepare a fresh loading buffer by diluting the 1 mM **Asante NaTRIUM Green-2 AM** stock solution and 20% Pluronic F-127 stock solution into a serum-free culture medium or a buffered salt solution (e.g., HBSS).
  - For a final concentration of 5  $\mu$ M ANG-2 AM and 0.1% Pluronic F-127, dilute the stock solutions accordingly. For example, for 1 mL of loading buffer, add 5  $\mu$ L of 1 mM ANG-2 AM and 5  $\mu$ L of 20% Pluronic F-127.
- Cell Loading:
  - Remove the culture medium from the cells.
  - Wash the cells once with serum-free medium.
  - Add the prepared loading buffer to the cells.
- Incubation: Incubate the cells for 30-60 minutes at 37°C or room temperature, protected from light.<sup>[4][8][9]</sup> The optimal time and temperature should be determined experimentally.
- Washing:
  - Remove the loading buffer.
  - Wash the cells twice with warm (37°C), serum-free, and dye-free medium to remove any extracellular dye.
- Imaging: The cells are now ready for fluorescence imaging. Maintain the cells in a suitable buffer for the duration of the experiment.

## Experimental Workflow Diagram

The following diagram illustrates the general workflow for staining cells with **Asante NaTRIUM Green-2 AM**.

## Asante NaTRIUM Green-2 AM Cell Staining Workflow



[Click to download full resolution via product page](#)

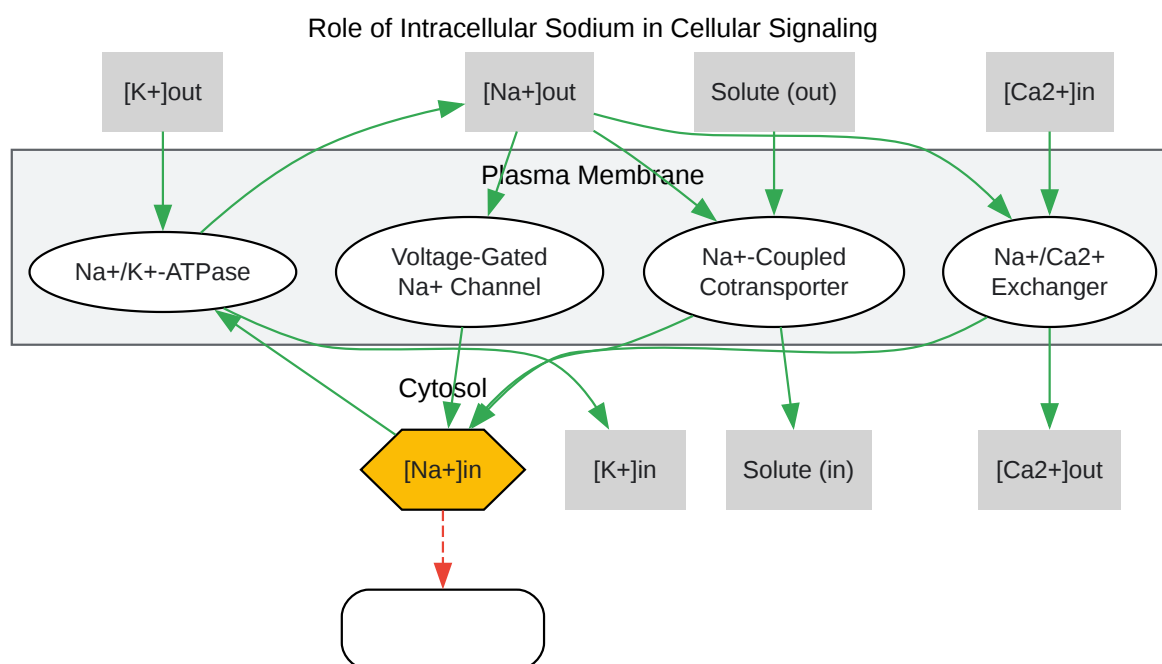
Caption: Workflow for staining cells with **Asante NaTRIUM Green-2 AM**.

## Signaling Pathway Considerations

**Asante NaTRIUM Green-2 AM** is a tool to measure changes in intracellular sodium, which is a key ion in numerous signaling pathways. These include:

- **Action Potential Propagation:** In excitable cells like neurons and muscle cells, rapid influx of  $\text{Na}^+$  through voltage-gated sodium channels is the basis of the action potential.
- **Sodium-Calcium Exchange:** The  $\text{Na}^+/\text{Ca}^{2+}$  exchanger (NCX) plays a critical role in maintaining calcium homeostasis, using the sodium gradient to extrude calcium from the cell.
- **Sodium-Potassium Pump ( $\text{Na}^+/\text{K}^+$ -ATPase):** This pump actively transports  $\text{Na}^+$  out of the cell and  $\text{K}^+$  into the cell, maintaining the electrochemical gradients essential for cellular function.
- **Cotransporters:** Various symporters and antiporters utilize the sodium gradient to transport other ions, nutrients, and neurotransmitters across the cell membrane.

The following diagram illustrates the central role of intracellular sodium in these key cellular processes.



[Click to download full resolution via product page](#)

Caption: Key cellular pathways involving intracellular sodium.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ionbiosciences.com [ionbiosciences.com]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. ION NaTRIUM Green™-2 AM/ING-2 AM (CAS 1642554-49-1) | Abcam [abcam.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Comparison of fluorescence probes for intracellular sodium imaging in prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Performance Comparison of Fluorescent Sodium Ion Indicators | AAT Bioquest [aatbio.com]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. hellobio.com [hellobio.com]
- 10. cellphysiolbiochem.com [cellphysiolbiochem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Asante NaTRIUM Green-2 AM Cell Staining]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827320#optimal-concentration-of-asante-natrium-green-2-am-for-cell-staining]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)